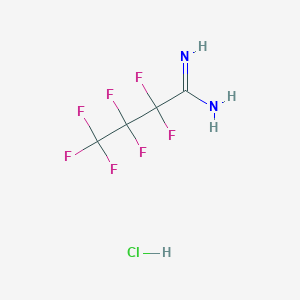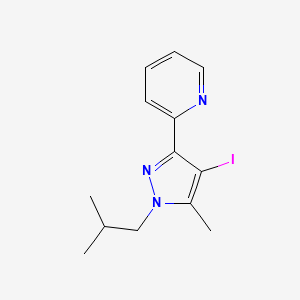
N-(3-Fluorophenyl)benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorophenyl)benzamidine: is an organic compound that belongs to the class of amidines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is bonded to the benzamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)benzamidine typically involves the reaction of 3-fluoroaniline with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-(3-Fluorophenyl)benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products:
Oxidation: Formation of fluorinated benzamidine oxides.
Reduction: Formation of fluorinated benzylamines.
Substitution: Formation of various substituted benzamidines depending on the reagents used.
Scientific Research Applications
Chemistry: N-(3-Fluorophenyl)benzamidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain proteases, making it a candidate for drug development .
Medicine: this compound derivatives are explored for their potential therapeutic applications. They are investigated for their antiviral, antibacterial, and antifungal properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)benzamidine involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of proteases, binding to the active site of the enzyme and preventing substrate access . This inhibition is crucial for its potential therapeutic effects, particularly in the treatment of diseases involving protease activity.
Comparison with Similar Compounds
Benzamidine: The simplest aryl amidine, used as a protease inhibitor.
N-Chloro-N’-(p-fluorophenyl)-benzamidine:
Uniqueness: N-(3-Fluorophenyl)benzamidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
21719-87-9 |
|---|---|
Molecular Formula |
C13H11FN2 |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
N'-(3-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H11FN2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H,(H2,15,16) |
InChI Key |
CKQSHOMBSPIFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


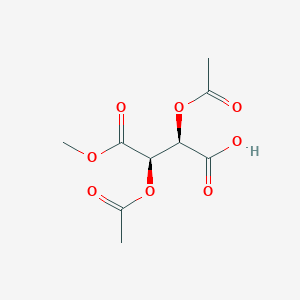
![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)

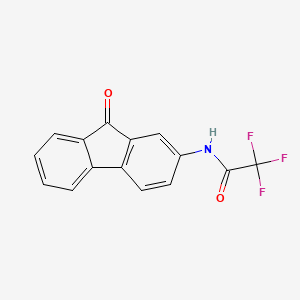
![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)
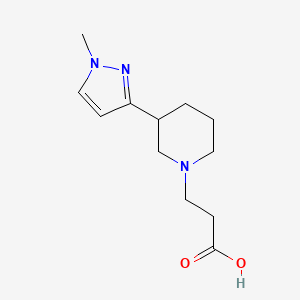

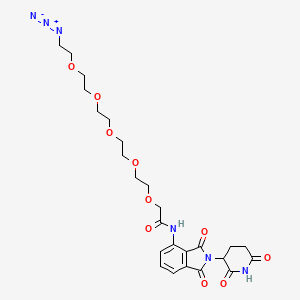
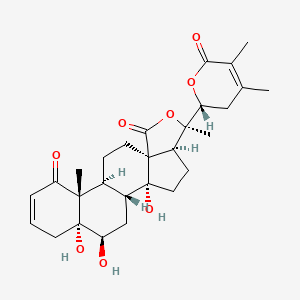
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)
